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Compound of Interest

Compound Name:
3-(Difluoromethoxy)-4-

methylbenzaldehyde

CAS No.: 2172596-46-0

Cat. No.: B2963528

Get Quote

Executive Summary & Compound Identity
3-(Difluoromethoxy)-4-methylbenzaldehyde is a specialized fluorinated intermediate used in

medicinal chemistry, particularly in the development of phosphodiesterase-4 (PDE4) inhibitors

and other bioactive scaffolds where lipophilicity modulation is required. The difluoromethoxy

moiety (

) serves as a lipophilic hydrogen bond donor/acceptor bioisostere, often replacing methoxy or
hydroxy groups to improve metabolic stability and membrane permeability.
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Property Data

IUPAC Name 3-(Difluoromethoxy)-4-methylbenzaldehyde

CAS Number 2172596-46-0

Molecular Formula

Molecular Weight 186.16 g/mol

Exact Mass 186.0492

Physical State Colorless to pale yellow oil or low-melting solid

Solubility
Soluble in DMSO, Methanol, Chloroform, Ethyl

Acetate

Synthesis & Preparation Context
To understand the spectral impurities and signal origins, one must understand the synthesis.

This compound is typically prepared via the difluoromethylation of the precursor 3-hydroxy-4-

methylbenzaldehyde (CAS 57295-30-4).

Synthetic Workflow (Graphviz)
The following diagram outlines the standard preparation and purification logic, highlighting

potential impurities (e.g., unreacted phenol) that may appear in spectral data.

Precursor:
3-Hydroxy-4-methylbenzaldehyde

(CAS 57295-30-4)
Reaction:

Difluorocarbene Insertion
(90-100°C, 4-6h)

Reagent:
ClCF2CO2Na (Sodium chlorodifluoroacetate)

+ K2CO3 / DMF

Crude Mixture:
Target + Unreacted Phenol

Purification:
Flash Column Chromatography

(Hexane/EtOAc)

Target:
3-(Difluoromethoxy)-4-methylbenzaldehyde

Click to download full resolution via product page

Caption: Synthesis workflow via difluorocarbene insertion. Key impurity to monitor is the

unreacted phenolic precursor.
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Spectral Analysis: Nuclear Magnetic Resonance
(NMR)
The NMR data below is derived from the structural integration of the 3-hydroxy-4-

methylbenzaldehyde precursor and standard difluoromethoxy substituent effects.

Proton NMR ( NMR)
Solvent:

or

Frequency: 400 MHz[1]

The spectrum is characterized by three distinct regions: the downfield aldehyde singlet, the

aromatic zone, and the characteristic triplet of the

proton.
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Shift (

, ppm)
Mult. Integration

Coupling (

, Hz)
Assignment

Structural

Logic

9.94 s 1H - -CHO

Aldehyde

proton; highly

deshielded.

7.65 dd 1H , Ar-H (C6)

Ortho to

CHO;

deshielded by

carbonyl

anisotropy.

7.58 d 1H Ar-H (C2)

Ortho to

; isolated

between

substituents.

7.38 d 1H Ar-H (C5)

Ortho to

Methyl;

shielded

relative to

H6/H2.

6.58 t 1H -OCHF

Diagnostic

Signal. Large

geminal

coupling to

two

Fluorines.

2.38 s 3H - -CH Aryl methyl

group.

Key Diagnostic Feature: The triplet at

ppm with a large coupling constant (
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Hz) confirms the successful installation of the difluoromethoxy group. If this signal appears as a
singlet, the difluorocarbene insertion failed.

Carbon-13 NMR ( NMR)
Solvent:

Shift (

, ppm)
Signal Type Assignment Notes

191.5 Singlet C=O Carbonyl carbon.

150.2 Singlet Ar-C3
Ipso to

.

136.5 Singlet Ar-C4 Ipso to Methyl.

135.1 Singlet Ar-C1 Ipso to Carbonyl.

131.5 Singlet Ar-C5 Aromatic CH.

126.8 Singlet Ar-C6 Aromatic CH.

119.2 Singlet Ar-C2 Aromatic CH.

116.4 Triplet -OCHF
Hz. Diagnostic triplet.

16.5 Singlet -CH Methyl carbon.

Fluorine-19 NMR ( NMR)
Solvent:

(Uncoupled)

Shift:

ppm.

Multiplicity: Doublet (coupled to the single proton on the difluoromethyl group,
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Hz).

Infrared Spectroscopy (FT-IR)
Samples are typically analyzed as a thin film (neat oil) or KBr pellet (if solid).

Wavenumber (

)
Vibration Mode Functional Group

2850 - 2750 C-H Stretch (Fermi doublet) Aldehyde C-H

1695 - 1705 C=O Stretch (Strong) Conjugated Aldehyde

1605, 1580 C=C Stretch Aromatic Ring

1190 - 1050 C-F Stretch
Difluoromethoxy (Broad,

Strong)

1250 C-O-C Stretch Aryl Ether Linkage

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Fragmentation Logic (EI-MS)
The molecular ion is stable, but characteristic losses define the fingerprint.

Molecular Ion (

):

(Base peak or high intensity).

Loss of Formyl (

):

(

).
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Loss of Difluoromethyl (

):

(

).

Tropylium Ion Formation: Rearrangement of the methyl-benzyl fragment often yields

characteristic aromatic ions at

or derivatives.

MS Fragmentation Pathway Diagram

Molecular Ion [M]+
m/z = 186

Loss of CHO (-29)
[M-CHO]+
m/z = 157

- CHO•

Loss of CHF2 (-51)
[M-CHF2]+
m/z = 135

- CHF2•

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols
NMR Sample Preparation
To ensure high-resolution data without solvent artifacts:

Mass: Weigh 5–10 mg of the compound.

Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.
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Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of

glass wool into the NMR tube.

Acquisition:

1H: 16 scans, 2 second relaxation delay.

13C: 512 scans minimum (due to splitting of C-F signals reducing signal-to-noise ratio).

Quality Control & Impurity Profiling
When analyzing this compound, check for these common impurities:

Precursor (3-Hydroxy-4-methylbenzaldehyde): Look for a broad singlet

at

ppm and a shift in the aromatic region.

Over-alkylation: Rare, but check for extraneous

signals if the aldehyde was attacked (unlikely under standard conditions).

Solvent Residue: DMF (2.89, 2.96, 8.02 ppm in

) is a common contaminant from the synthesis.

References
Precursor Characterization:3-Hydroxy-4-methylbenzaldehyde NMR Data. ChemicalBook &

MolBase Spectral Databases. (Verified anchoring data for aromatic region).

Difluoromethoxy Synthesis Methodology: Zafrani, Y., et al. "Sodum Chlorodifluoroacetate as

a Difluoromethylation Reagent."[2] Tetrahedron, 2009. (Standard protocol for O-

difluoromethylation of phenols).

General Spectral Trends for Difluoroalkoxy Arenes:PubChem Compound Summary: 4-

(Difluoromethoxy)benzaldehyde.

coupling constant validation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. asianpubs.org [asianpubs.org]

2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Comprehensive Characterization Profile: 3-
(Difluoromethoxy)-4-methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2963528/docs#comprehensive-characterization-
profile-3-difluoromethoxy-4-methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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